An In-depth Technical Guide to the Synthesis and Purification of Indocyanine Green (ICG) for Photoacoustic Imaging Applications
An In-depth Technical Guide to the Synthesis and Purification of Indocyanine Green (ICG) for Photoacoustic Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG) is a cyanine (B1664457) dye approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1][2][3] Its strong absorption in the near-infrared (NIR) region, typically around 800 nm, makes it a valuable contrast agent for photoacoustic imaging, a modality that provides high-resolution images at significant tissue depths.[4][5][6] This guide provides a detailed overview of the synthesis, purification, and characterization of ICG for use as a photoacoustic contrast agent.
Core Properties of Indocyanine Green
ICG's utility as a photoacoustic contrast agent stems from its photophysical properties. It exhibits a peak spectral absorption at approximately 800 nm, falling within the "optical window" where light can penetrate biological tissues most effectively.[1][3] Upon absorption of light, ICG efficiently converts this energy into heat, generating the photoacoustic effect. While ICG itself is a useful contrast agent, its in vivo applications can be limited by rapid clearance from the bloodstream and instability.[5][6][7] To overcome these limitations, ICG is often encapsulated within nanoparticles, which can enhance its photostability, circulation time, and photoacoustic signal intensity.[1][7][8]
| Property | Value | Reference |
| Peak Absorption (in blood plasma) | ~800 nm | [3] |
| Fluorescence Emission (in blood) | ~830 nm | [3] |
| Half-life in circulation | 150-180 seconds | [3] |
| Quantum Yield (free ICG) | 1.3% | [1] |
Synthesis of Indocyanine Green
The synthesis of Indocyanine green typically involves a multi-step chemical process. A common method is the condensation reaction between specific heterocyclic precursors. The following is a generalized workflow based on publicly available patent literature.
Experimental Protocol: One-Step Condensation Synthesis of ICG
A reported one-step condensation method for the synthesis of ICG boasts a high yield of 92%.[2] While the specific proprietary details are often protected, the general principle involves the reaction of precursor molecules in a suitable solvent system, followed by precipitation and purification of the final product.
A more detailed, multi-step synthesis process is often employed in industrial-scale production, as outlined in patent documents. This process ensures high purity of the final compound.
Experimental Protocol: Multi-Step Synthesis of Indocyanine Green
This process involves the synthesis of an intermediate compound, followed by a condensation reaction to form crude ICG.
Step 1: Synthesis of 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate
-
React 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone.
-
The reaction can be carried out in a high-boiling solvent such as anisole (B1667542) or xylene, or in the absence of a solvent.[9][10]
Step 2: Condensation Reaction to form Crude Indocyanine Green
-
React the intermediate from Step 1 with a compound such as N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide or a similar pentadienyl derivative.[9][10]
-
This condensation is typically performed in the presence of sodium acetate (B1210297) and a solvent like methanol (B129727) or acetonitrile, with the addition of acetic anhydride.[9][10]
-
The reaction is generally heated to a temperature between 40°C and 70°C.[9][10]
Purification of Indocyanine Green
High purity of ICG is crucial for its use in biomedical applications to avoid toxicity from residual reactants and byproducts. The purification process for ICG typically involves crystallization and extraction.
Experimental Protocol: Purification by Crystallization
-
The crude ICG obtained from the synthesis step is suspended in a mixture of isopropanol (B130326) and water.[9]
-
The suspension is heated to dissolve the crude product completely. The pH may be adjusted to a range of 7.5-8.5 using a sodium hydroxide (B78521) solution.[9]
-
The solution is then cooled, and more isopropanol is added to induce crystallization.[9]
-
The mixture is further cooled to room temperature and stirred to allow for complete precipitation of the purified ICG.[9]
-
The purified product is collected by filtration and washed with isopropanol.[9]
Experimental Protocol: Purification by Extraction
-
An alternative or additional purification step involves extraction with an ester solvent, such as ethyl acetate.[10]
-
The crude ICG can also be purified using a mixture of water and a ketonic solvent like acetone.[10]
For ICG conjugates, such as those with antibodies, size-exclusion high-performance liquid chromatography (SE-HPLC) is often employed to separate the desired conjugate from aggregates and unconjugated dye.[11]
Formulation of ICG-Based Nanoparticles for Enhanced Photoacoustic Imaging
To improve its in vivo performance, ICG is often encapsulated in nanoparticles. This can lead to enhanced photostability and a stronger photoacoustic signal.
Experimental Protocol: Encapsulation of ICG in Mesoporous Silica (B1680970) Nanoparticles (MSNs)
-
Mesoporous silica nanoparticles are functionalized, for example, with amine (NH2) or phosphonate (B1237965) (PO3) groups.[7]
-
The functionalized MSNs are then incubated with a solution of ICG to allow for loading of the dye into the pores of the nanoparticles.[7]
-
Physical modifications, such as coating with a lipid bilayer or layer-by-layer polyelectrolyte deposition, can be performed to further stabilize the loaded ICG.[7]
| Nanoparticle Formulation | ICG Loading Capacity (wt%) | ICG Release in 48h (in PBS) | In Vitro Photoacoustic Signal Enhancement (vs. free ICG) |
| NH2-MSNs | 16.5% | 5% | 4-fold |
| PO3-MSNs | 3.5% | - | - |
| Lipid Bilayer-MSNs | ~9% | <10% | - |
| Layer-by-Layer-MSNs | ~9% | <10% | 4-fold |
Data synthesized from[7]
References
- 1. Formulation of long-wavelength indocyanine green nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indocyanine green - Wikipedia [en.wikipedia.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Photoacoustic imaging enhanced by indocyanine green-conjugated single-wall carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient photoacoustic imaging using indocyanine green (ICG) loaded functionalized mesoporous silica nanoparticles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2022200991A1 - Process for preparing indocyanine green - Google Patents [patents.google.com]
- 10. WO2017093889A1 - An improved process for the preparation of indocyanine green - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
